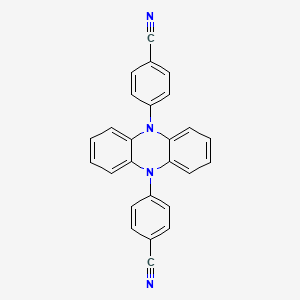

4,4'-(Phenazine-5,10-diyl)dibenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) is an organic compound with the molecular formula C26H16N4 and a molecular weight of 384.43 g/mol It is known for its unique structure, which includes a phenazine core linked to two benzonitrile groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) typically involves the reaction of phenazine derivatives with benzonitrile derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) can undergo various chemical reactions, including:

Oxidation: The phenazine core can be oxidized under specific conditions to form different oxidation states.

Reduction: The compound can be reduced to form different reduced states of the phenazine core.

Substitution: The benzonitrile groups can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenazine core can lead to the formation of phenazine-5,10-dioxide derivatives, while reduction can yield phenazine-5,10-dihydro derivatives .

Aplicaciones Científicas De Investigación

Photophysical Properties and TADF Applications

Thermally Activated Delayed Fluorescence (TADF)

The compound exhibits notable TADF characteristics, which are crucial for organic light-emitting diodes (OLEDs). TADF materials can harvest triplet excitons for light emission, enhancing the efficiency of OLEDs. The energy gap (ΔEST) of pBN is approximately 0.10 eV, making it an effective candidate for TADF applications. The photoluminescence properties of pBN have been extensively studied, showing strong emission in the solid state with a maximum at 562 nm in toluene solution .

Comparison with Related Compounds

Research has shown that slight modifications in the molecular structure of phenazine derivatives significantly influence their TADF properties. For instance, compounds like 3,3'-(phenazine-5,10-diyl)dibenzonitrile exhibit weaker TADF characteristics compared to pBN . This highlights the importance of molecular design in optimizing photophysical performance for practical applications.

Synthesis and Structural Insights

Synthesis Techniques

The synthesis of pBN typically involves arylation techniques that yield high purity and yield rates (65-78%). Characterization methods such as NMR and mass spectrometry confirm the identity and purity of the synthesized compounds . The structural integrity is crucial for maintaining the desired photophysical properties.

Structural Characteristics

The compound features a central phenazine core flanked by two benzonitrile moieties. This arrangement facilitates effective charge transfer between the donor (phenazine) and acceptor (benzonitrile) units, which is essential for its luminescent properties .

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have explored the potential antimicrobial properties of phenazine derivatives. While pBN itself has not been directly tested for antimicrobial activity, related compounds with similar structures have shown promising results against various pathogens . The exploration of phenazine derivatives in drug design continues to be an area of active research.

Potential in Antiparasitic Drug Development

The phenazine scaffold is being investigated for its ability to combat protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. Compounds derived from phenazine structures have demonstrated significant antiparasitic activity, suggesting that pBN could serve as a lead compound or a structural template in developing new antiparasitic agents .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) involves its ability to participate in electron transfer processes. The phenazine core can act as an electron donor or acceptor, facilitating redox reactions. This property is particularly useful in organic electronics, where the compound can be used to transport charge carriers .

Comparación Con Compuestos Similares

Similar Compounds

3,3’-(Phenazine-5,10-diyl)dibenzonitrile: Similar structure but different substitution pattern, leading to different electronic properties.

4,4’-(Phenazine-5,10-diyl)bis([1,1’-biphenyl]-4-carbonitrile): Contains additional biphenyl groups, affecting its photophysical properties.

Uniqueness

4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) is unique due to its specific substitution pattern, which provides distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics.

Actividad Biológica

4,4'-(Phenazine-5,10-diyl)dibenzonitrile, commonly referred to as pBN, is a compound of significant interest in the fields of organic electronics and photonics due to its unique luminescent properties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

The chemical structure of this compound features a phenazine core linked to two benzonitrile groups. This configuration is crucial for its electronic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H14N4 |

| Molecular Weight | 350.37 g/mol |

| Solubility | Soluble in organic solvents (e.g., THF, toluene) |

Anticancer Properties

Recent studies have indicated that pBN exhibits anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that involve the induction of apoptosis and modulation of cell cycle progression. For instance, research demonstrated that pBN effectively reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing oxidative stress and disrupting mitochondrial function .

The biological activity of pBN can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : pBN induces ROS production, leading to oxidative stress in cancer cells, which is a well-known pathway for triggering apoptosis.

- Inhibition of Key Signaling Pathways : The compound has been reported to interfere with pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation .

- DNA Interaction : Preliminary data suggests that pBN may intercalate into DNA, disrupting replication and transcription processes .

Case Studies

-

Study on MCF-7 Cells :

- Objective : To evaluate the cytotoxic effects of pBN on human breast cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of pBN. Cell viability was assessed using an MTT assay.

- Results : A dose-dependent reduction in cell viability was observed, with significant effects noted at concentrations above 10 µM. Apoptotic markers were elevated in treated cells.

-

Study on A549 Cells :

- Objective : To investigate the effects of pBN on lung cancer cells.

- Methodology : A549 cells were exposed to pBN, followed by analysis of ROS levels and cell cycle distribution.

- Results : Increased ROS levels were detected alongside a G2/M phase arrest, indicating that pBN disrupts normal cell cycle progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of pBN, it is useful to compare it with related compounds:

| Compound | Anticancer Activity | Mechanism of Action |

|---|---|---|

| 3,3'-(Phenazine-5,10-diyl)dibenzonitrile (mBN) | Moderate | Primarily through ROS generation |

| 4',4''-(Phenazine-5,10-diyl)bis(biphenyl-4-carbonitrile) (BPN) | Low | Conventional fluorescence; less cytotoxicity |

Propiedades

IUPAC Name |

4-[10-(4-cyanophenyl)phenazin-5-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16N4/c27-17-19-9-13-21(14-10-19)29-23-5-1-2-6-24(23)30(26-8-4-3-7-25(26)29)22-15-11-20(18-28)12-16-22/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWKRDLSZRRJDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3N2C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.